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Compound of Interest

(R)-4-benzyl-2-
Compound Name:
hydroxymethylpiperazine

Cat. No.: B180634

For Researchers, Scientists, and Drug Development Professionals

Chemical Information

(R)-4-Benzyl-2-hydroxymethylpiperazine, identified by CAS number 149715-46-8, is a chiral
piperazine derivative. It serves as a crucial building block in medicinal chemistry, primarily in
the synthesis of targeted bioactive molecules. Its rigid piperazine core, combined with the
stereocenter and the reactive hydroxymethyl and benzyl groups, makes it a versatile scaffold
for creating diverse chemical libraries for drug discovery.

Property Value

IUPAC Name [(2R)-4-benzylpiperazin-2-yllmethanol
Synonyms (R)-4-Benzyl-2-hydroxymethylpiperazine
CAS Number 149715-46-8

Molecular Formula C12H18N20

Molecular Weight 206.29 g/mol

Appearance Varies; may be a solid or oil

Solubility Generally soluble in polar organic solvents
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Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of the (R)-enantiomer is not readily
available in the reviewed literature, a comprehensive method for its enantiomer, (S)-4-Benzyl-2-
hydroxymethylpiperazine, has been described. This multi-step synthesis starts from (S)-serine
and provides a representative example of the synthetic route to this class of compounds.

Experimental Protocol: Synthesis of (S)-4-Benzyl-2-hydroxymethylpiperazine

This protocol is adapted from methodologies described for the synthesis of chiral piperazine
derivatives.

Step 1: Synthesis of (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione

¢ Dissolve N-Chloroacetylated Serine Methyl Ester in anhydrous methanol.

o Under an ice-water bath, add triethylamine (TEA) and benzylamine.

» Reflux the mixture at 80-120°C for 40-56 hours.

e Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

¢ Dissolve the residue in dichloromethane (CH2Clz2) and wash sequentially with water (1-3
times) and a saturated sodium chloride solution.

e Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under
reduced pressure to obtain the crude product.

o Purify the crude product by column chromatography to yield the white solid, (S)-1-Benzyl-3-
hydroxymethyl-2,5-piperazinedione.

Step 2: Synthesis of (S)-4-Benzyl-2-hydroxymethylpiperazine

e Suspend lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under an ice
bath.

e Add the chiral (S)-1-Benzyl-3-hydroxymethyl-2,5-piperazinedione in portions.
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 Stir the mixture at room temperature for 30-50 minutes under argon protection.

e Heat the reaction to reflux at 90-140°C for 5-8 hours, monitoring the reaction completion by
Thin Layer Chromatography (TLC).

e Cool the reaction to room temperature and quench by sequentially adding water, 2 mol/L
sodium hydroxide (NaOH), and water under an ice bath.

 Stir the resulting mixture at room temperature for 0.5-2 hours.
 Filter the mixture and wash the solid with CH2Cl-.

o Combine the filtrates, dry with anhydrous sodium sulfate, filter, and evaporate the solvent to
obtain (S)-4-Benzyl-2-hydroxymethylpiperazine.

Synthetic Pathway to a Bioactive Derivative
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Synthetic pathway from the core compound to a bioactive derivative.
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Biological Activity and Applications in Drug
Discovery

(R)-4-Benzyl-2-hydroxymethylpiperazine is not typically evaluated for its own biological
activity but is rather utilized as a chiral intermediate in the synthesis of potent and selective
ligands for various biological targets. The primary areas of application for this chemical scaffold
are in the development of sigma-1 (01) receptor ligands and monoacylglycerol lipase (MAGL)
inhibitors.

Sigma-1 (o1) Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of
neurological and psychiatric disorders, including neurodegenerative diseases, pain, and
addiction[1]. Derivatives of (R)-4-Benzyl-2-hydroxymethylpiperazine have been incorporated
into novel ligands targeting this receptor. The benzylpiperazine moiety is a common
pharmacophore in many potent sigma-1 ligands.

While no direct binding data for (R)-4-Benzyl-2-hydroxymethylpiperazine is available, its
derivatives have shown high affinity for the sigma-1 receptor. For example, a study on
benzylpiperazine derivatives reported compounds with Ki values in the low nanomolar range for

the o1 receptor.

Quantitative Data for a Representative Sigma-1 Receptor Ligand Derivative:

Compound Target Ki (nM) Selectivity (02/01)
1-(2-

naphthylmethyl)-4-

benzylpiperazine (a Sigma-1 Receptor Potent High

related

benzylpiperazine)

Note: This data is for a related compound to illustrate the utility of the benzylpiperazine scaffold
and not for CAS 149715-46-8 itself.

Monoacylglycerol Lipase (MAGL) Inhibitors
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Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible
for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL
leads to increased levels of 2-AG, which has therapeutic potential in treating
neurodegenerative diseases, inflammation, and cancer. Benzylpiperidine and benzylpiperazine
derivatives have been explored as reversible MAGL inhibitors.

Again, direct inhibitory activity of (R)-4-Benzyl-2-hydroxymethylpiperazine against MAGL has
not been reported. However, its structural motifs are present in potent MAGL inhibitors.

Quantitative Data for a Representative Benzylpiperidine-based MAGL Inhibitor:

Compound Target ICs0 (NM)

Derivative 13 (from a study on
benzylpiperidine-based MAGL hMAGL Potent
inhibitors)

Note: This data is for a related compound to illustrate the utility of the scaffold in MAGL inhibitor
design and not for CAS 149715-46-8 itself.
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Endocannabinoid Signaling Pathway Targeted by MAGL Inhibitors
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Action of Inhibitor

Endocannabinoid signaling pathway targeted by MAGL inhibitors.

Safety and Handling

(R)-4-Benzyl-2-hydroxymethylpiperazine is classified as an irritant. Standard laboratory
safety precautions should be observed when handling this compound. This includes the use of
personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be
conducted in a well-ventilated area, such as a fume hood. It is incompatible with strong
oxidizing agents, strong acids, and strong bases.

Conclusion

(R)-4-Benzyl-2-hydroxymethylpiperazine is a valuable chiral building block in the field of
medicinal chemistry. While it does not possess significant intrinsic biological activity, its utility
lies in its role as a versatile starting material for the synthesis of potent and selective ligands for
important drug targets, most notably the sigma-1 receptor and monoacylglycerol lipase.
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Researchers and drug development professionals can leverage the stereochemistry and
functional groups of this compound to generate novel therapeutic candidates for a variety of
disease states. Future research may continue to explore the incorporation of this scaffold into
new classes of bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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